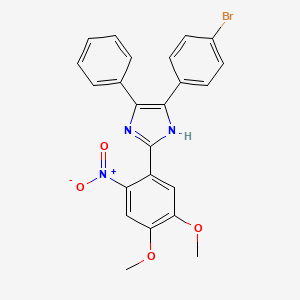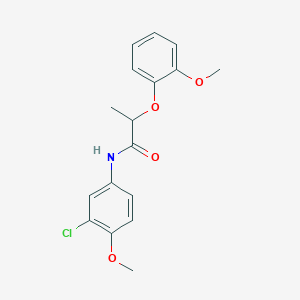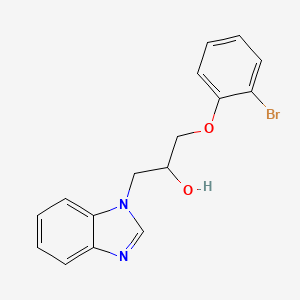![molecular formula C18H16N2O5 B3966331 1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966331.png)
1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as NBDHEX, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. NBDHEX was first synthesized in 2005 by researchers at the University of Manchester and has since been extensively studied for its mechanism of action and potential clinical applications.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of hexokinase 2 (HK2), an enzyme that plays a crucial role in the metabolism of cancer cells. HK2 is overexpressed in many types of cancer cells and is responsible for the increased glucose uptake and metabolism observed in these cells. This compound binds to HK2 and inhibits its activity, leading to a decrease in glucose metabolism and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting HK2, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation, including Bcl-2 and Cyclin D1. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis, further highlighting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one as a research tool is its specificity for HK2. This allows researchers to selectively target cancer cells without affecting normal cells. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in research. One limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. However, various formulations and modifications of this compound have been developed to overcome this limitation.
Orientations Futures
There are a number of future directions for research on 1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of focus is the development of new formulations and modifications of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells. Clinical trials are also needed to determine the safety and efficacy of this compound as a potential cancer therapy. Finally, researchers are exploring the potential of this compound as a tool for studying cancer metabolism and developing new cancer therapies based on metabolic targeting.
Applications De Recherche Scientifique
1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, this compound has been shown to inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply, further highlighting its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-2-19-15-10-6-4-8-13(15)18(23,17(19)22)11-16(21)12-7-3-5-9-14(12)20(24)25/h3-10,23H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQESQMJDLIEEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3966252.png)
![2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3966254.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B3966271.png)


![3-[3-(dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966303.png)
![ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate](/img/structure/B3966309.png)

![5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966323.png)
![2-amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3966329.png)

![2-{4-[(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}isonicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3966337.png)

